Iso Promethazine-d3 Hydrochloride
Description
Significance of Deuterium (B1214612) Substitution in Chemical Probes and Analytical Standards
The substitution of hydrogen with deuterium atoms can have a profound impact on a molecule's properties, making it a valuable tool in medicinal chemistry and analytical research. nih.gov This substitution can enhance the metabolic stability of a compound, leading to improved pharmacokinetic profiles. nih.govacs.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov
Deuterium-labeled compounds are also indispensable as internal standards in analytical mass spectrometry. acs.orgexlibrisgroup.com Their nearly identical chemical behavior to the unlabeled counterparts, coupled with a distinct mass difference, allows for precise quantification in complex biological matrices. pressbooks.pub However, a challenge known as the chromatographic deuterium effect (CDE), where deuterated compounds may elute at different times than their non-deuterated analogs in liquid chromatography, requires careful consideration and method optimization. acs.orgacs.orgnih.gov
Overview of Phenothiazine (B1677639) Derivatives as Subjects of Academic Investigation
Phenothiazine and its derivatives represent a class of heterocyclic compounds with a rich history and broad range of applications in medicinal chemistry. wikipedia.orgresearchgate.net The non-planar, butterfly-like structure of the phenothiazine core, along with its electron-rich sulfur and nitrogen atoms, endows these molecules with unique electronic and optical properties. rsc.org This has led to their extensive investigation for various applications, including their use as antipsychotics, antihistamines, and more recently, as potential anticancer and antimicrobial agents. wikipedia.orgacs.org The versatility of the phenothiazine scaffold allows for easy functionalization, making it a prototypical lead structure in the development of new therapeutic agents and functional materials. wikipedia.orgrsc.org
Rationale for the Specific Deuterium Labeling in Iso Promethazine-d3 Hydrochloride as a Research Tool
The primary academic utility of this compound lies in its application as a reference standard in analytical chemistry. aquigenbio.com It is particularly crucial for quantitative analyses using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of unlabeled Iso Promethazine (B1679618), even in complex mixtures. This is essential for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations.
Contextualization within Modern Analytical and Mechanistic Studies
In modern research, the demand for highly accurate and sensitive analytical methods is paramount. Deuterium-labeled compounds like this compound are at the forefront of meeting these demands. In mechanistic studies, the kinetic isotope effect resulting from deuterium substitution can be a powerful probe to elucidate reaction pathways. nih.govresearchgate.net By comparing the reaction rates of the labeled and unlabeled compounds, researchers can gain insights into the bond-breaking and bond-forming steps of a chemical or enzymatic reaction. nih.gov
Furthermore, the use of deuterium-labeled standards is integral to metabolomics and proteomics, where the precise quantification of numerous analytes is required to understand complex biological systems. exlibrisgroup.comacs.org While challenges like the chromatographic deuterium effect exist, ongoing research into chromatographic techniques and column chemistries aims to mitigate these issues, further enhancing the reliability of studies employing deuterium-labeled compounds. acs.orgacs.orgnih.gov The development and application of compounds like this compound underscore the continued importance of isotopic labeling in advancing our understanding of chemical and biological processes.
Chemical Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine-d3 Hydrochloride; 10-[2-(Dimethylamino-d3)-1-methylethyl]phenothiazine Monohydrochloride | 1329835-09-7 | C₁₇H₁₈D₃ClN₂S | 323.90 g/mol |
| Iso Promethazine | 10-(2-dimethylamino-1-methylethyl)phenothiazine; isomethazine | 303-14-0 | C₁₇H₂₀N₂S | 284.42 g/mol |
| Promethazine | - | 60-87-7 | C₁₇H₂₀N₂S | 284.43 g/mol |
| Phenothiazine | PTZ | 92-84-2 | C₁₂H₉NS | 199.27 g/mol |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-2-phenothiazin-10-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857886 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329835-09-7 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Deuterium Incorporation
Strategies for Site-Specific Deuteration in Promethazine (B1679618) Derivatives
Site-specific deuteration involves the selective replacement of hydrogen with deuterium (B1214612) at a particular atom or functional group within a molecule. For Iso Promethazine-d3 Hydrochloride, the target for deuteration is the N-methyl group of the dimethylamino moiety. The synonym for this compound, 10-[2-(Dimethylamino-d3)-1-methylethyl]phenothiazine Monohydrochloride, explicitly indicates that a trideuteromethyl group is present pharmaffiliates.comlookchem.com.
Several strategies can be employed to achieve this specific labeling:
Use of Deuterated Alkylating Agents: A common and direct method involves the alkylation of a suitable precursor, such as a desmethyl or monomethyl derivative of iso-promethazine, with a deuterated methylating agent like trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate.
Reductive Amination with Deuterated Reagents: An alternative route involves the reductive amination of a precursor containing a primary or secondary amine. This could involve reacting the appropriate precursor with a deuterated formaldehyde equivalent (paraformaldehyde-d₂) in the presence of a reducing agent, or using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in the final reduction step.
Hydrogen-Deuterium (H/D) Exchange Reactions: While less common for introducing a CD₃ group, H/D exchange reactions catalyzed by metals like palladium or platinum can be used for deuterating certain C-H bonds. mdpi.commdpi.com However, controlling the selectivity to target only the N-methyl group while leaving the rest of the molecule untouched would be exceptionally challenging and is generally not the preferred method for this type of labeling. nih.govnih.gov
Requests for deuterated compounds in drug discovery have spurred the development of efficient and reliable methods for their large-scale preparation. nih.gov
Precursor Design and Reaction Mechanisms for this compound Synthesis
The synthesis of this compound logically starts from the phenothiazine (B1677639) backbone. mdpi.com A key precursor for introducing the side chain is 1-(10H-phenothiazin-10-yl)propan-2-one, which can be synthesized by alkylating phenothiazine with chloroacetone. mdpi.com
From this ketone intermediate, the synthesis can proceed to introduce the deuterated amino group. A plausible reaction mechanism involves:
Synthesis of a Monomethyl Precursor: The ketone intermediate undergoes reductive amination with methylamine to produce N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (the monomethyl precursor to iso-promethazine).
Introduction of the Deuterated Methyl Group: This secondary amine precursor is then reacted with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I). The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the CD₃I, displacing the iodide ion and forming the desired N-(trideuteriomethyl) group.
Salt Formation: The resulting free base, Iso Promethazine-d3, is then treated with hydrochloric acid (HCl) in a suitable solvent to precipitate the stable hydrochloride salt.
An alternative approach could involve reductive amination of the 1-(10H-phenothiazin-10-yl)propan-2-one precursor using dimethylamine-d3.
Optimization of Synthetic Pathways for Enhanced Isotopic Purity and Yield
Optimizing the synthesis is critical to maximize the chemical yield and, most importantly, the isotopic purity of the final product. High isotopic purity ensures the labeled standard does not interfere with the measurement of the non-labeled analyte.
Key optimization parameters include:
Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled. For instance, in alkylation reactions, conditions must be chosen to prevent side reactions or potential H/D scrambling, where deuterium atoms are unintentionally exchanged with hydrogen atoms elsewhere in the molecule or from the solvent.
Stoichiometry of Reagents: The molar ratio of the precursor to the deuterating agent must be optimized to ensure complete deuteration without leading to unwanted byproducts.
Purification Methods: Efficient purification is essential to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. A patent for the preparation of promethazine hydrochloride describes purification involving pH adjustment, liquid-liquid extraction, and recrystallization, which are techniques applicable to its deuterated isomer. google.com
Challenges in deuteration synthesis include over-deuteration, under-deuteration, and mis-deuteration, all of which compromise the quality of the isotopic standard. acs.org Careful selection of the synthetic route and rigorous control over the reaction can mitigate these issues. nih.gov
| Parameter | Objective | Method |
| Reaction Temperature | Minimize side reactions and H/D scrambling. | Gradual heating, monitoring via TLC/HPLC. |
| Solvent Choice | Ensure solubility of reactants, prevent H/D exchange. | Use of aprotic, anhydrous solvents (e.g., DMF, THF). |
| Reagent Purity | Maximize isotopic incorporation. | Use of high-purity deuterated reagents (>98% D). |
| Purification | Isolate the target compound with high chemical and isotopic purity. | Multi-step process including extraction, column chromatography, and recrystallization. |
Chromatographic and Spectroscopic Methods for Monitoring Deuterium Incorporation during Synthesis
A suite of analytical techniques is employed to monitor the progress of the synthesis and to confirm the identity, purity, and isotopic enrichment of the final product.
Spectroscopic Methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov It can precisely measure the mass of the molecule, confirming the incorporation of three deuterium atoms (a mass increase of approximately 3 Da compared to the unlabeled compound). The relative abundances of the H/D isotopologue ions can be used to calculate the isotopic purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the site of deuteration. mdpi.comrug.nl In the ¹H NMR spectrum of Iso Promethazine-d3, the signal corresponding to one of the N-methyl groups would be absent or significantly diminished. Conversely, a ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterated methyl group, confirming its location. nih.gov Quantitative NMR (q-NMR) can also be used to measure the concentration and purity of the compound. rug.nl
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized compound. mdpi.commdpi.com By comparing the retention time to a non-deuterated standard, the identity of the compound can be preliminarily confirmed. HPLC coupled with a mass spectrometer (LC-MS) is a powerful combination for analysis, as it provides both purity and mass information simultaneously. mdpi.com
Gas Chromatography-Mass Spectrometry (GC/MS): For volatile or derivatized compounds, GC/MS can be used to characterize the specific positions of deuterium atoms and the extent of deuteration. iaea.org
Advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy can also be used to unambiguously identify deuterated intermediates and quantify isotopic impurities with very high precision. acs.org
| Technique | Purpose | Key Finding |
| HRMS | Confirm mass and isotopic purity. | Molecular ion peak corresponding to C₁₇H₁₇D₃N₂S. |
| ¹H NMR | Determine site of deuteration. | Absence of one N-CH₃ proton signal. |
| ²H NMR | Confirm presence of deuterium. | Signal at the chemical shift of the N-CD₃ group. |
| HPLC | Assess chemical purity. | Single peak with expected retention time. |
Consideration of Stereochemical Control in the Synthesis of Chiral Isomers
Iso Promethazine contains a chiral center at the carbon atom of the propane chain attached to the phenothiazine nitrogen. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-Iso Promethazine. The synthesis of a specific enantiomer or the control of stereochemistry is a critical consideration.
Studies on the synthesis of promethazine have demonstrated effective methods for stereochemical control. nih.govnih.govresearchgate.net These principles are directly applicable to its isomer, iso-promethazine.
Chemoenzymatic Kinetic Resolution: A racemic intermediate, such as 1-(10H-phenothiazin-10-yl)propan-2-ol, can be resolved using a lipase-mediated kinetic resolution. nih.govresearchgate.net This enzymatic process selectively acylates one enantiomer, allowing the two to be separated. The separated enantiopure alcohols can then be carried forward in the synthesis to produce the corresponding enantiopure (R)- or (S)-Iso Promethazine-d3.
Stereodivergent Synthesis: The stereochemical outcome of nucleophilic substitution reactions can sometimes be controlled by the choice of solvent. nih.govnih.gov For example, converting a chiral alcohol intermediate to a bromo derivative and then reacting it with an amine can proceed with either inversion or retention of configuration depending on the solvent used (e.g., toluene vs. methanol), allowing access to either enantiomer from a single chiral precursor. nih.govnih.gov
Chiral Chromatography: The final racemic product can be separated into its individual enantiomers using HPLC with a chiral stationary phase. mdpi.comnih.gov This method is often used both analytically to determine enantiomeric excess (% ee) and preparatively to isolate the pure enantiomers.
Controlling the stereochemistry is vital as different enantiomers of a drug can have different pharmacological activities and metabolic profiles.
Sophisticated Analytical Characterization and Methodological Development
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Quantification and Structural Elucidationnih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the analysis of isotopically labeled compounds like Iso Promethazine-d3 Hydrochloride. Its ability to measure mass-to-charge ratios with exceptional accuracy allows for the confident determination of elemental composition and, consequently, the successful incorporation of deuterium (B1214612) atoms. nih.gov This high resolving power is crucial for distinguishing the deuterated analog from its unlabeled counterpart and other potential isobaric interferences.
A key application of HRMS in this context is the determination of isotopic enrichment. By analyzing the full scan mass spectrum, the relative intensities of the isotopic peaks corresponding to the unlabeled, partially deuterated, and fully deuterated forms of the molecule can be integrated. This data allows for the calculation of the percentage of isotopic purity, a critical parameter for its use as an internal standard in quantitative analyses. rsc.org
Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are highly sensitive and selective targeted mass spectrometry techniques, often performed on triple quadrupole mass spectrometers. washington.eduproteomics.com.au The development of MRM/SRM assays for deuterated analogs like this compound is fundamental for its application in quantitative studies. These assays provide a gold standard for the quantification of the analyte in complex matrices due to their high specificity, accuracy, and reproducibility. researchgate.net
The process involves the selection of a specific precursor ion (the molecular ion of Iso Promethazine-d3) in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). washington.edu The specificity of this technique arises from monitoring a specific "transition" (precursor ion → product ion), which significantly reduces background noise and enhances sensitivity. For Iso Promethazine-d3, this allows for its precise quantification even in the presence of the endogenous, unlabeled Iso Promethazine (B1679618).
The development of these assays requires careful optimization of parameters such as collision energy to ensure the generation of stable and intense product ions, thereby maximizing the sensitivity and reliability of the quantification.
Understanding the fragmentation pathway of this compound under mass spectrometric conditions is essential for developing robust analytical methods and for structural confirmation. researchgate.net By comparing the fragmentation pattern of the deuterated compound with its unlabeled analog, the location of the deuterium atoms can be confirmed.
Upon ionization, the molecule undergoes a series of bond cleavages, resulting in a characteristic pattern of fragment ions. The presence of deuterium atoms will lead to a mass shift in the fragments containing the label. For instance, if the deuterium atoms are located on the N-dimethylaminoethyl side chain, fragments resulting from the cleavage of this chain will exhibit a +3 Da mass shift compared to the corresponding fragments of unlabeled Iso Promethazine. This detailed analysis of the mass shifts in the fragment ions provides unequivocal evidence for the position of the isotopic label. core.ac.uk
A hypothetical fragmentation of this compound might involve the initial loss of the dimethylamino group followed by further cleavages of the phenothiazine (B1677639) ring structure. The exact fragmentation pathway can be elucidated using techniques like tandem mass spectrometry (MS/MS) on high-resolution instruments, which allows for the isolation and further fragmentation of specific ions to build a comprehensive picture of the molecule's breakdown.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Enrichment Analysisrsc.orgsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and provides detailed information about the chemical environment of each atom. For isotopically labeled compounds, NMR is particularly powerful for confirming the position of the deuterium labels and assessing isotopic enrichment. rsc.org
The introduction of deuterium into a molecule induces small but measurable changes in the chemical shifts of neighboring ¹H and ¹³C nuclei, known as isotope effects. nih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the carbon atom adjacent to the deuterated methyl groups would be expected to show a slight upfield shift compared to the unlabeled compound. The integration of the remaining proton signals relative to a known internal standard can also provide a measure of isotopic purity.
Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium atoms will experience a significant change in its signal, often appearing as a multiplet due to C-D coupling and exhibiting an upfield isotope shift. The chemical shifts of other carbon atoms in the molecule may also be slightly perturbed, providing further confirmation of the label's position. nih.gov
| Nucleus | Expected Isotopic Effect on Chemical Shift (δ) | Rationale |
| ¹H | Upfield shift for protons near the deuterium label. | The heavier deuterium isotope has a slightly shorter average bond length than protium, leading to altered shielding of neighboring nuclei. |
| ¹³C | Significant upfield shift and multiplet splitting for the deuterated carbon. Minor upfield shifts for adjacent carbons. | Direct C-D coupling and changes in vibrational energy levels upon deuteration cause these effects. |
This table is interactive. Click on the headers to sort.
Deuterium (²H) NMR spectroscopy offers a direct method for observing the deuterium nuclei within a molecule. sigmaaldrich.comresearchgate.net This technique is highly specific as it only detects deuterium atoms, resulting in a clean spectrum with signals corresponding to the labeled positions. sigmaaldrich.com The chemical shift of the deuterium signal in the ²H NMR spectrum of this compound will be very similar to the chemical shift of the corresponding protons in the ¹H NMR spectrum of the unlabeled compound, with minor differences due to isotope effects. sigmaaldrich.com
²H NMR is particularly useful for determining the isotopic enrichment at specific sites within the molecule, especially when multiple deuteration sites are present. The integration of the deuterium signal provides a direct measure of the amount of deuterium incorporated at that position.
| NMR Technique | Information Obtained for this compound |
| ¹H NMR | Confirmation of the absence of protons at the labeled site, observation of isotopic effects on neighboring protons. |
| ¹³C NMR | Confirmation of the deuterated carbon, observation of C-D coupling and isotopic shifts. |
| ²H NMR | Direct detection and quantification of deuterium at the labeled position. |
This table is interactive. Click on the headers to sort.
State-of-the-Art Chromatographic Separation Techniquesnih.gov
Chromatographic techniques are essential for ensuring the purity of this compound by separating it from any potential impurities, including its non-deuterated counterpart and other isomeric species. google.com High-performance liquid chromatography (HPLC) is a widely used and powerful technique for this purpose. nih.gov
The choice of the stationary phase and mobile phase is critical for achieving optimal separation. For a compound like this compound, reversed-phase HPLC is a common approach. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to ensure the analyte is in a single ionic form.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Related Substances
The development of HPLC methods for this compound is fundamental for its use as a reference standard in quality control (QC) and for Abbreviated New Drug Applications (ANDA). aquigenbio.comsynzeal.com These methods are designed to separate and quantify the main compound from any process-related impurities or degradation products.
Method Development: A typical approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity. mdpi.comresearchgate.net For method development, a C18 column is often employed with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as formic acid to ensure good peak shape and ionization efficiency. mdpi.com The use of this compound as an internal standard is critical in methods developed for its non-deuterated analogue, ensuring accuracy by correcting for variations during sample preparation and analysis. mdpi.com
Validation: Method validation is performed according to established guidelines to ensure the method is reliable for its intended purpose. researchgate.netresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ). For instance, a validated LC-MS/MS method for promethazine and its metabolites demonstrated an LOQ between 0.1 µg/kg and 0.5 µg/kg in tissue samples, showcasing the high sensitivity achievable. mdpi.com The stability of the deuterated standard in solution is also a critical parameter to assess during validation. mdpi.com
Table 1: Example Parameters for HPLC Method Development
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) mdpi.com | Provides reversed-phase separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water mdpi.com | Enables gradient elution for efficient separation of analytes. |
| Detector | Tandem Mass Spectrometer (MS/MS) mdpi.comresearchgate.net | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). researchgate.net |
| Internal Standard | Deuterated Analog (e.g., Promethazine-d6) mdpi.com | Corrects for variability in sample processing and instrument response. |
| Validation | Performed according to US-FDA or other regulatory guidelines. researchgate.net | Ensures the method is accurate, precise, and reliable. |
Chiral Chromatography for Enantiomeric Resolution of Iso Promethazine and its Deuterated Analog
Promethazine possesses a chiral center, and its isomers, including Iso Promethazine, are also chiral. The strategic incorporation of deuterium at or near a chiral center can stabilize it against rapid in-vivo interconversion, a concept known as Deuterium-Enabled Chiral Switching (DECS). nih.govresearchgate.net This stabilization makes the separation and study of individual enantiomers feasible and meaningful.
Chiral chromatography is the definitive technique for resolving the enantiomers of both the deuterated and non-deuterated forms of Iso Promethazine. nih.gov This separation is typically achieved using HPLC with a chiral stationary phase (CSP), often polysaccharide-based. colab.ws The choice of mobile phase, which can be a mix of solvents like hexane (B92381) and an alcohol, is crucial for achieving baseline separation of the enantiomers. colab.ws The separation relies on the differential interactions between the enantiomers and the chiral environment of the CSP. The isotope effect can also be tuned by altering the mobile phase composition; for example, a "normal" isotope effect may be observed in polar organic solvents, while an "inverse" effect might be favored in reversed-phase conditions with a higher aqueous component. colab.ws
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Deuterated Promethazine
GC-MS provides a powerful alternative for the analysis of promethazine and its deuterated analogs, offering high chromatographic resolution and definitive identification through mass spectra. nih.gov
Method Development: A key aspect of developing a GC method for isotopologues is the selection of the stationary phase. nih.gov The polarity of the GC column can influence the elution order of the deuterated and non-deuterated compounds. nih.gov Nonpolar stationary phases, such as those made of polydimethylsiloxane, often exhibit an "inverse" isotope effect, where the heavier deuterated compound elutes earlier than its lighter counterpart. nih.gov Conversely, polar stationary phases tend to show a "normal" isotope effect. nih.gov The location of the deuterium atoms—whether on an aliphatic or aromatic part of the molecule—also affects the retention time. nih.gov
For detection, mass spectrometry is operated in the selected-ion monitoring (SIM) mode to enhance specificity and sensitivity. nih.gov This involves monitoring the characteristic molecular ion and specific fragment ions of this compound. For example, the most abundant fragment for promethazine results from side-chain fragmentation, yielding an ion at m/z 86. researchgate.net A predicted mass spectrum for promethazine can serve as a guide for identifying expected fragments. hmdb.ca
Table 2: GC Stationary Phases and Isotope Effects for Deuterated Compounds
| Stationary Phase Type | Polarity | Typical Isotope Effect | Reference |
|---|---|---|---|
| Polydimethylsiloxane | Nonpolar | Inverse (deuterated elutes first) | nih.gov |
| Phenyl-substituted Polydimethylsiloxane | Intermediate | Variable | nih.gov |
| Wax (e.g., Polyethylene Glycol) | Polar | Normal (non-deuterated elutes first) | nih.gov |
| Ionic Liquid (e.g., IL111i) | Polar | Normal | nih.gov |
Other Spectroscopic Characterization Techniques for Research Purposes (e.g., Fourier-Transform Infrared Spectroscopy (FTIR), UV-Vis Spectroscopy in Analytical Methodologies)
Beyond chromatographic techniques, other spectroscopic methods are essential for the complete characterization of this compound.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. nih.gov The spectrum of this compound would show characteristic absorption bands for the phenothiazine ring system and the aliphatic amine side chain. nih.govpharmaffiliates.com By comparing the spectrum to that of non-deuterated Iso Promethazine, it is possible to observe the shifts in vibrational frequencies caused by the C-D bonds, providing further confirmation of successful deuteration.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is widely used in quantitative analysis, either as a detector for HPLC or in standalone spectrophotometric methods. nih.govresearchgate.net Promethazine hydrochloride exhibits characteristic absorbance maxima in the UV range, which can be exploited for its quantification. In one method, promethazine is oxidized to form a colored product that absorbs maximally at 515 nm, allowing for its colorimetric determination. researchgate.net The binding of promethazine to other molecules or systems can also be investigated by monitoring shifts in its absorption profile. nih.gov
Applications in Mechanistic and in Vitro / Non Human Metabolic Research
Methodological Development for Quantitative Bioanalysis Utilizing Iso Promethazine-d3 Hydrochloride as an Internal Standard
A primary application of this compound is its use as an internal standard in the development and validation of quantitative bioanalytical methods. mdpi.comresearchgate.netresearchgate.netnih.gov This is especially crucial for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely used for the determination of promethazine (B1679618) and its metabolites in various biological matrices. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov
A study focused on determining promethazine and its metabolites in swine tissues utilized a deuterated form of promethazine (PMZ-d6) as an internal standard for the quantification of promethazine (PMZ) and its metabolite, monodesmethyl-promethazine (Nor1PMZ). mdpi.comresearchgate.netresearchgate.netnih.gov This method, employing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrated high sensitivity and accuracy, with limits of detection and quantification as low as 0.05 μg/kg and 0.1 μg/kg, respectively, in various tissues. mdpi.comresearchgate.netresearchgate.netnih.gov
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.govwikipedia.orgosti.govmysterylovescompany.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "internal standard") to a sample. wikipedia.orgosti.gov This standard, in this case, this compound, is chemically identical to the analyte of interest (promethazine) but has a different mass due to the presence of heavier isotopes. medchemexpress.com
By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, the exact quantity of the analyte in the original sample can be determined. wikipedia.orgosti.gov This method is considered a reference technique in quantitative analysis because the internal standard experiences the same physical and chemical processes as the analyte throughout the analytical procedure, including extraction, derivatization, and ionization. nih.gov This co-behavior effectively corrects for any sample loss or variation during sample preparation and analysis, leading to highly reliable results. nih.govrsc.org
Biological samples are complex mixtures containing numerous endogenous components such as salts, lipids, and proteins. nih.govmedipharmsai.com These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect." nih.govwaters.com The matrix effect can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.govwaters.com
The use of a stable isotope-labeled internal standard, such as this compound, is a primary strategy to compensate for matrix effects. medipharmsai.comwaters.comresearchgate.net Because the deuterated internal standard is structurally and chemically very similar to the analyte, it is assumed to experience the same degree of matrix effect. researchgate.net Therefore, by calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise measurements. nih.gov However, it is important to ensure that the analyte and its labeled internal standard co-elute during chromatography to experience the same matrix environment. waters.com
Table 1: Methodological Parameters for Promethazine Quantification using a Deuterated Internal Standard
| Parameter | Details | Reference |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Internal Standard | Deuterated Promethazine (PMZ-d6) | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Analytes Quantified | Promethazine (PMZ), Monodesmethyl-promethazine (Nor1PMZ) | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Matrices | Swine Muscle, Liver, Kidney, Fat | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Limit of Detection (LOD) | 0.05 - 0.1 μg/kg | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Limit of Quantification (LOQ) | 0.1 - 0.5 μg/kg | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Linearity (r) | > 0.99 | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Average Recoveries | 77% - 111% | mdpi.comresearchgate.netnih.gov |
| Precision (RSD) | 1.8% - 11% | mdpi.comresearchgate.netnih.gov |
In Vitro Investigation of Biotransformation Pathways of Promethazine and its Deuterated Analog
In vitro metabolic studies are essential for understanding how a drug is processed in the body. This compound can be used in these studies to trace the metabolic fate of promethazine and to understand how deuterium (B1214612) labeling might affect its biotransformation.
Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.netmdpi.com They are a widely used in vitro tool to study the metabolism of drugs. nih.govresearchgate.netmdpi.com Incubating promethazine and its deuterated analog with liver microsomes allows researchers to identify the metabolites formed and to characterize the enzymes involved in the metabolic pathways. nih.govresearchgate.net
Studies have shown that promethazine undergoes extensive metabolism in the liver, leading to the formation of various metabolites, including promethazine sulfoxide (B87167) and N-demethylpromethazine. medscape.com Research using rabbit liver homogenates has identified N-dealkylated, N-oxygenated, and ring-hydroxylated products of promethazine metabolism. nih.gov The use of liver microsomes can help to elucidate the specific enzymes responsible for these transformations. For instance, repeated administration of promethazine in rats has been shown to increase the liver's cytochrome P-450 content. nih.gov
When this compound is used in in vitro metabolism studies, the resulting metabolites will also contain the deuterium label. The mass difference between the deuterated and non-deuterated metabolites allows for their clear identification and characterization using mass spectrometry. This aids in confirming the metabolic pathways of the parent drug.
The primary metabolites of promethazine are the sulfoxides of promethazine and N-demethylpromethazine. medscape.com In a study using a deuterated analog, the corresponding deuterated versions of these metabolites would be expected. The analysis of these deuterated metabolites helps to confirm the structural assignments of the metabolites and provides a clearer picture of the biotransformation process.
Elucidation of Enzyme Kinetics and Impact of Deuterium Labeling on Reaction Rates (Kinetic Isotope Effects)
The substitution of hydrogen with deuterium can sometimes lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. nih.gov
In the context of drug metabolism, if the breaking of a C-H bond is the rate-limiting step in an enzymatic reaction, replacing that hydrogen with deuterium can slow down the metabolic rate. nih.gov Studying the KIE of this compound can provide valuable insights into the reaction mechanisms of the enzymes that metabolize promethazine. A significant KIE would suggest that the cleavage of the C-H bond at the labeled position is a critical step in the metabolic pathway. Conversely, the absence of a KIE would indicate that this bond cleavage is not rate-determining. This information is crucial for understanding the fundamental biochemistry of drug metabolism. While the replacement of protons with deuterons can potentially reduce metabolic rates, the observed KIE can be relatively small in some cases. nih.gov
Metabolic Stability Assessments in Research Models
The metabolic stability of a drug candidate is a crucial parameter evaluated during preclinical development, as it influences in vivo half-life, bioavailability, and potential for drug-drug interactions. In vitro models, such as liver microsomes and S9 fractions, are routinely used for these assessments. This compound is employed in such studies as an internal standard to ensure the accuracy and reproducibility of analytical methods designed to quantify the parent compound, Promethazine or Isopromethazine.
Research on the parent compound, Promethazine, using rabbit liver homogenate S9 fractions has identified several metabolic pathways. nih.gov These studies reveal the formation of N-dealkylated, N-oxygenated, and ring-hydroxylated products. nih.gov The key metabolites identified include Promethazine-N-oxide and a nitrone, which is thought to arise from the N-hydroxydesmethylpromethazine metabolite. nih.govcapes.gov.br
In a typical metabolic stability assay, the disappearance of the non-labeled drug is monitored over time. This compound is added to the reaction mixture at a known concentration at the beginning or end of the incubation period. Its unique mass allows it to be distinguished from the analyte and any of its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the analyte's peak area to that of the stable isotope-labeled internal standard (SIL-IS), researchers can correct for variations in sample processing, extraction efficiency, and instrument response, thereby obtaining highly accurate quantification of the metabolic rate. The use of a SIL-IS like this compound is considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte throughout the analytical process. medchemexpress.com
Table 1: Key Metabolic Pathways of Promethazine Identified in In Vitro Research Models
| Metabolic Reaction | Resulting Product(s) | Research Model |
|---|---|---|
| N-Oxidation | Promethazine-N-oxide | Rabbit Liver Homogenate (S9 fraction) nih.govcapes.gov.br |
| N-Dealkylation | Desmethylpromethazine | Rabbit Liver Homogenate (S9 fraction) nih.gov |
| Ring Hydroxylation | Hydroxylated Promethazine derivatives | Rabbit Liver Homogenate (S9 fraction) nih.gov |
Research into the Fate of this compound in Non-Human Biological Systems (e.g., Animal Tissue Models for Method Development)
Stable isotope-labeled compounds are indispensable for the development and validation of analytical methods to detect drug residues in animal-derived food products. These methods are crucial for ensuring food safety and monitoring compliance with veterinary drug regulations. nih.govpreprints.org While direct studies on the metabolic fate of this compound are not the primary goal, its use as an internal standard is fundamental to studies examining the metabolism and tissue distribution of Promethazine in food-producing animals like swine. nih.govpreprints.org
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to determine residues of Promethazine and its major metabolites, Promethazine sulfoxide (PMZSO) and Monodesmethyl-promethazine (Nor1PMZ), in various edible swine tissues, including muscle, fat, liver, and kidney. nih.govresearchgate.netresearchgate.net In this research, a deuterated analog, Promethazine-d6, was used as the internal standard to quantify Promethazine and Nor1PMZ, demonstrating the essential role of such labeled compounds. researchgate.netresearchgate.net this compound would be similarly employed in such applications.
The method involves extracting the target analytes and the internal standard from the tissue matrix. researchgate.net The use of the deuterated standard compensates for any loss of analyte during the complex extraction and purification steps. researchgate.net Subsequent analysis by LC-MS/MS allows for the sensitive and selective detection of the parent drug and its metabolites. nih.gov This research established the limits of detection (LOD) and quantification (LOQ) for Promethazine and its metabolites in different swine tissues, providing a robust method for regulatory monitoring. researchgate.net
Table 2: Application of Deuterated Standards in Swine Tissue Residue Analysis
| Analyte | Key Metabolites Detected | Animal Model | Tissue Types | Role of Deuterated Standard |
|---|
This type of research, enabled by the availability of stable isotopes like this compound, is critical for understanding how veterinary drugs are metabolized and distributed in food animals, ultimately safeguarding public health. nih.gov
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Conformational Analysis of Iso Promethazine-d3 Hydrochloride
Molecular modeling serves as a powerful tool to visualize and understand the three-dimensional structure of molecules. For this compound, computational models reveal the spatial arrangement of atoms and the flexible nature of the molecule. Isopromethazine is an enantiomer of promethazine (B1679618), meaning they are mirror images of each other. wikipedia.org
Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. The molecule consists of a phenothiazine (B1677639) ring system, a defining feature of this class of compounds, attached to a chiral propylamino side chain. nih.govnih.gov The presence of the deuterium (B1214612) atoms on the dimethylamino group introduces a subtle but significant change in mass that can influence the molecule's preferred conformations. pharmaffiliates.com
Interactive Table: Key Structural Features of Isopromethazine
| Feature | Description |
| Core Structure | Phenothiazine |
| Side Chain | N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine |
| Chirality | Exists as enantiomers (Isopromethazine and Promethazine) |
| Deuteration Site | Methyl groups of the dimethylamino moiety (in this compound) |
Quantum Chemical Calculations of Isotopic Effects on Vibrational Frequencies and Electronic Structure
The substitution of hydrogen with its heavier isotope, deuterium, has a discernible impact on the vibrational properties of a molecule, a phenomenon known as the kinetic isotope effect. nih.gov Quantum chemical calculations are instrumental in predicting and explaining these effects in this compound.
The vibrational frequencies of a molecule correspond to the energies of its bond stretching, bending, and torsional motions. According to the principles of quantum mechanics, these frequencies are dependent on the masses of the constituent atoms and the strength of the chemical bonds. libretexts.org Replacing hydrogen with deuterium increases the reduced mass of the vibrating system, which, in turn, leads to a decrease in the vibrational frequency. libretexts.orguni-muenchen.de This shift to lower wavenumbers can be experimentally observed in infrared (IR) and Raman spectra. libretexts.org
Theoretical calculations can predict the vibrational spectra of both the deuterated and non-deuterated forms of isopromethazine. By comparing these calculated spectra, researchers can precisely identify the vibrational modes that are most affected by deuteration. The changes are most pronounced for the vibrational modes directly involving the C-D bonds. iaea.org
While the effect of deuteration on the electronic structure is generally less pronounced than on vibrational frequencies, subtle changes can occur. ajchem-a.com Quantum chemical calculations can probe the electron density distribution and molecular orbitals to determine if the isotopic substitution alters the electronic properties of this compound.
Interactive Table: Predicted Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-deuterated) | Predicted Shift upon Deuteration (cm⁻¹) |
| C-H Stretch (aliphatic) | 2850 - 3000 | Significant decrease |
| C-D Stretch | N/A | Appears in the 2100-2250 cm⁻¹ region |
| CH₃ Bending | 1350 - 1470 | Moderate decrease |
| C-N Stretch | 1000 - 1350 | Minor decrease |
In Silico Prediction of Intermolecular Interactions and Binding Topologies (non-pharmacological effects)
In silico methods, which are computational approaches to scientific research, are invaluable for predicting how molecules interact with each other. For this compound, these predictions can shed light on its behavior in a non-pharmacological context, such as its interactions with other molecules in a solution or a material.
Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict the binding of a small molecule to a larger one. While often used in drug discovery to study interactions with biological targets, these methods can also be applied to understand non-pharmacological binding. nih.govnih.gov For instance, simulations could predict how this compound might interact with surfaces or other small molecules.
The binding topology refers to the specific orientation and conformation of the molecule when it interacts with another entity. These computational methods can reveal the key intermolecular forces driving the interaction, which can include:
Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Hydrogen bonding: Although the deuterium substitution is on the methyl groups, the nitrogen atom in the side chain can still participate in hydrogen bonding.
π-π stacking: The aromatic phenothiazine rings can interact with other aromatic systems through π-π stacking.
The deuteration in this compound can subtly influence these interactions. The change in vibrational frequencies due to deuterium substitution can affect the molecule's zero-point energy, which in turn can have a minor effect on the strength of intermolecular bonds.
Simulation of Reaction Mechanisms Involving Deuterium
The presence of deuterium in a molecule can significantly influence the rates and pathways of chemical reactions, an effect known as the kinetic isotope effect (KIE). ajchem-a.com Computational simulations of reaction mechanisms involving this compound can provide a detailed understanding of how deuterium substitution alters its chemical reactivity.
Deuteration can affect reaction rates when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. nih.gov Because the C-D bond is stronger than the C-H bond, reactions that involve breaking this bond will be slower for the deuterated compound. This is referred to as a primary kinetic isotope effect.
Computational methods, such as density functional theory (DFT), can be used to model the potential energy surface of a reaction. This allows researchers to identify the transition state, which is the highest energy point along the reaction coordinate, and calculate the activation energy. By comparing the activation energies for the reactions of the deuterated and non-deuterated compounds, the KIE can be predicted.
For this compound, the deuterium atoms are located on the N-methyl groups. Therefore, any reaction that involves the cleavage of a C-D bond on these groups would be expected to exhibit a significant KIE. For example, metabolic reactions involving N-demethylation could be affected. nih.gov Simulating these reaction pathways can provide valuable insights into the altered metabolic profile of the deuterated compound.
Future Directions and Emerging Research Avenues
Development of Novel Isotopic Labeling Strategies for Complex Pharmaceutical Analogs
The synthesis of isotopically labeled compounds like Iso Promethazine-d3 Hydrochloride is a cornerstone of modern drug development. chemicalsknowledgehub.comimist.ma However, the complexity of many new pharmaceutical candidates presents significant challenges to traditional labeling methods. Future research will focus on creating more versatile and efficient strategies to introduce isotopes into intricate molecular architectures.
Furthermore, the integration of biocatalysis with isotope chemistry presents new opportunities for synthesizing complex labeled compounds. chemicalsknowledgehub.com Enzymes can offer high selectivity and efficiency in catalyzing isotopic labeling reactions, providing access to labeled molecules that are difficult to produce through traditional chemical synthesis. chemicalsknowledgehub.com The development of multicomponent reactions (MCRs) also shows promise for the rapid generation of diverse and complex isotopically labeled molecules. thieme-connect.com
Table 1: Emerging Isotopic Labeling Strategies
| Strategy | Description | Potential Advantages |
| Late-Stage Labeling | Introduction of isotopes in the final synthetic steps. imist.ma | Reduced synthesis time and cost, broader applicability to complex molecules. chemicalsknowledgehub.com |
| Transition Metal Catalysis | Use of metal catalysts for hydrogen isotope exchange. europa.eu | High efficiency, selectivity, and reduced chemical waste. europa.eu |
| Biocatalysis | Employment of enzymes to catalyze labeling reactions. chemicalsknowledgehub.com | High specificity, environmentally friendly, access to complex structures. chemicalsknowledgehub.com |
| Multicomponent Reactions (MCRs) | Simultaneous reaction of three or more components to build complex labeled molecules. thieme-connect.com | Rapid generation of molecular diversity, high atom economy. thieme-connect.com |
Integration of this compound in Advanced Analytical Platforms (e.g., Multi-Omics Technologies)
The rise of multi-omics technologies, which involve the comprehensive analysis of various biological molecules like metabolites (metabolomics) and proteins (proteomics), offers a powerful new context for the application of isotopically labeled compounds. nih.gov this compound can be integrated into these platforms to provide dynamic insights into cellular metabolism and its response to drug exposure. nih.gov
In metabolomics, stable isotope labeling is a fundamental technique for tracing the metabolic fate of compounds. nih.gov By introducing this compound into a biological system, researchers can track the appearance of its deuterated metabolites using high-resolution mass spectrometry. nih.govyoutube.com This allows for the unambiguous identification and quantification of metabolic products, providing a detailed picture of the drug's biotransformation pathways. nih.gov This information is crucial for understanding a drug's efficacy and potential for toxicity. nih.gov
Similarly, in proteomics, deuterated compounds can be used to study protein dynamics and interactions. clearsynth.com For instance, hydrogen-deuterium exchange (HDX) mass spectrometry can reveal changes in protein conformation upon drug binding. acs.org The integration of data from metabolomic and proteomic studies that utilize isotopically labeled tracers can provide a more holistic understanding of a drug's mechanism of action and its effects on the entire biological system. nih.gov
Expansion of Isotopic Tracer Applications in Fundamental Biochemical Research
The use of isotopic tracers is a well-established method in biochemical research for elucidating metabolic pathways and reaction mechanisms. annualreviews.orgjhu.edu Stable isotopes like deuterium (B1214612), carbon-13, and nitrogen-15 (B135050) are invaluable tools for tracking the flow of atoms through complex biological processes. fiveable.me The principles of isotopic tracer studies, while not new, are continually being refined and applied to new areas of investigation. jhu.edu
This compound and other deuterated compounds can serve as powerful probes in fundamental research. clearsynth.com For example, they can be used to study the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can alter reaction rates. acs.org This phenomenon provides valuable insights into enzyme mechanisms and the rate-limiting steps of metabolic pathways. princeton.edu
Furthermore, the application of isotopically labeled compounds extends to understanding the intricate networks of metabolic reactions within cells. nih.gov By tracing the metabolic fate of a labeled precursor, researchers can map out interconnected pathways and identify previously unknown metabolic intermediates. mdpi.com This knowledge is essential for understanding normal cellular function and the biochemical basis of diseases.
Table 2: Applications of Isotopic Tracers in Biochemical Research
| Application | Description | Key Insights |
| Metabolic Pathway Elucidation | Tracking the conversion of a labeled compound through a series of biochemical reactions. annualreviews.orgjhu.edu | Identification of intermediates, understanding of reaction sequences. jhu.edu |
| Kinetic Isotope Effect (KIE) Studies | Measuring the change in reaction rate upon isotopic substitution. acs.org | Information on reaction mechanisms and rate-limiting steps. princeton.edu |
| Metabolic Flux Analysis | Quantifying the rates of metabolic reactions within a biological system. nih.gov | Dynamic view of cellular metabolism and its regulation. nih.gov |
| Protein Structure and Dynamics | Using hydrogen-deuterium exchange to probe protein conformation and interactions. acs.org | Insights into protein folding, stability, and ligand binding. acs.org |
Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Research Contexts
The accuracy and reliability of data generated from studies using isotopically labeled compounds depend heavily on the analytical methodologies employed. rsc.org Continuous refinement of these techniques is crucial for enhancing sensitivity and specificity, particularly when analyzing complex biological samples.
High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a cornerstone for the analysis of deuterated compounds. rsc.org Future developments will likely focus on improving the resolving power and scan speed of mass spectrometers, allowing for the detection of low-abundance metabolites and a more comprehensive analysis of complex mixtures. lcms.cz The use of tandem mass spectrometry (MS/MS) is also critical for structural elucidation and confirming the location of the isotopic label within a molecule. nih.gov
Another key area of refinement is the development of more robust sample preparation techniques to minimize matrix effects and improve extraction efficiency. texilajournal.com Matrix effects, where other components in a sample interfere with the ionization of the analyte, can significantly impact the accuracy of quantification. texilajournal.com The use of a stable isotopically labeled internal standard like this compound is considered the gold standard for correcting these effects, as it behaves almost identically to the unlabeled analyte during sample processing and analysis. scispace.comamazonaws.com
Furthermore, the development of sophisticated data analysis software is essential for processing the large and complex datasets generated by modern analytical platforms. youtube.com These tools are crucial for accurately identifying and quantifying isotopically labeled species and for performing statistical analysis to derive meaningful biological insights.
Q & A
Q. What computational tools aid in modeling this compound’s reactivity with oxidizing agents?
- Use COMSOL Multiphysics to simulate reaction kinetics under varying pH and temperature conditions. Validate models with experimental data from persulfate oxidation assays .
Data Contradiction Analysis
Q. Why might flow injection chemiluminescence (FI-CL) yield higher sensitivity than HPLC for Promethazine Hydrochloride detection?
- FI-CL leverages the Luminol-HO-Fe(III) system, amplifying signals via radical intermediates. However, it may overestimate concentrations in complex matrices due to nonspecific oxidation. Cross-check with HPLC-MS/MS for accuracy .
Q. How to address batch-to-batch variability in deuterated internal standard synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
